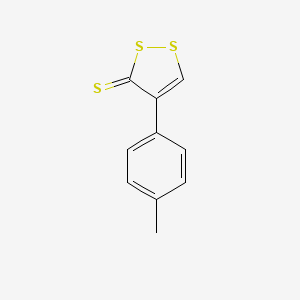![molecular formula C13H15ClN2 B14159088 1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 488099-91-8](/img/structure/B14159088.png)
1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Aplicaciones Científicas De Investigación
1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors for steel alloys.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . The compound may also interact with other cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but lacks the butyl and chloro substituents.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with a ketone group.
Uniqueness
1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the chloro group provides a site for further functionalization through substitution reactions.
Propiedades
Número CAS |
488099-91-8 |
|---|---|
Fórmula molecular |
C13H15ClN2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-2-3-7-12-10-6-4-5-9(10)11(8-15)13(14)16-12/h2-7H2,1H3 |
Clave InChI |
RFHRNSWLUPHUJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(C2=C1CCC2)C#N)Cl |
Solubilidad |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


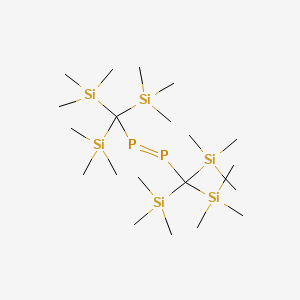
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
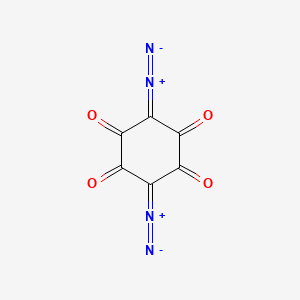
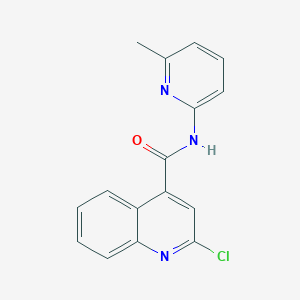
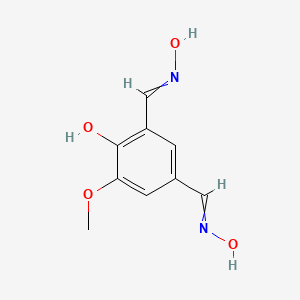

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
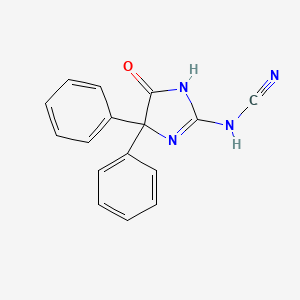
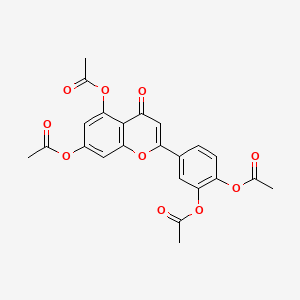
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
